molecular formula C8H7NO3 B12539187 (Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid

(Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid

Katalognummer: B12539187
Molekulargewicht: 165.15 g/mol
InChI-Schlüssel: IUIRJKKKPDOJLU-ALCCZGGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid is an organic compound characterized by the presence of a hydroxyl group, a pyridine ring, and an acrylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid typically involves the reaction of pyridine derivatives with acrylic acid under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where pyridine-4-carbaldehyde reacts with malonic acid in the presence of a base such as sodium hydroxide. The reaction is followed by acidification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the pyridine ring.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-pyridin-4-yl-acrylic acid.

    Reduction: Formation of 2-hydroxy-3-pyridin-4-yl-propanoic acid.

    Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

(Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-3-pyridin-4-yl-propanoic acid: Similar structure but lacks the acrylic acid moiety.

    2-Oxo-3-pyridin-4-yl-acrylic acid: Oxidized form of the compound.

    4-Pyridinecarboxylic acid: Lacks the hydroxyl and acrylic acid groups.

Uniqueness

(Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid is unique due to the presence of both a hydroxyl group and an acrylic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H7NO3

Molekulargewicht

165.15 g/mol

IUPAC-Name

(Z)-2-hydroxy-3-pyridin-4-ylprop-2-enoic acid

InChI

InChI=1S/C8H7NO3/c10-7(8(11)12)5-6-1-3-9-4-2-6/h1-5,10H,(H,11,12)/b7-5-

InChI-Schlüssel

IUIRJKKKPDOJLU-ALCCZGGFSA-N

Isomerische SMILES

C1=CN=CC=C1/C=C(/C(=O)O)\O

Kanonische SMILES

C1=CN=CC=C1C=C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.